Clomocycline (Chlormethylenecycline) is a semi-synthetic antibiotic belonging to the tetracycline class of drugs. It is a derivative of chlortetracycline, modified with the addition of a methylol group. [] This modification enhances its solubility and improves its absorption profile compared to earlier tetracyclines. [] Like other tetracyclines, Clomocycline exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] Research suggests that Clomocycline possesses superior activity against Gram-positive cocci compared to other tetracyclines. [, ]
Clomocycline is a synthetic derivative of tetracycline, classified as a broad-spectrum antibiotic. It is primarily utilized for its antibacterial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Clomocycline functions by inhibiting protein synthesis in bacterial cells, making it effective in treating various infections.
Clomocycline is synthesized through chemical modifications of tetracycline, which was originally derived from the fermentation of Streptomyces aureofaciens. The compound is not naturally occurring but is produced in laboratories for therapeutic use.
Clomocycline belongs to the class of antibiotics known as tetracyclines. These antibiotics are characterized by their four-ring structure and are widely used to combat bacterial infections due to their ability to inhibit protein synthesis.
The synthesis of Clomocycline involves several key steps, typically starting from tetracycline. The general synthetic route includes:
The chlorination reaction can be performed using reagents like thionyl chloride or phosphorus pentachloride, while hydroxymethylation may involve formaldehyde and a suitable catalyst. The entire process requires careful control of reaction conditions to ensure high yield and purity of Clomocycline.
The molecular formula of Clomocycline is . Its structure features a complex arrangement of rings typical of tetracyclines, with specific functional groups that contribute to its biological activity.
InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O
These structural representations are crucial for understanding the compound's reactivity and interaction with biological targets.
Clomocycline can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Clomocycline exerts its antibacterial effect by binding to the 30S ribosomal subunit in bacterial cells. This binding inhibits the attachment of aminoacyl-tRNA to the A site of the ribosome, thereby preventing protein synthesis.
The inhibition of protein synthesis leads to bacterial cell growth arrest and eventual cell death. Clomocycline's lipophilic nature allows it to easily penetrate bacterial membranes, enhancing its efficacy as an antibiotic.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy confirm the identity and purity of Clomocycline.
Clomocycline is primarily used in clinical settings for its antibacterial properties. It is effective against various infections caused by susceptible bacteria, including respiratory tract infections, skin infections, and urinary tract infections. Ongoing research explores its potential against multidrug-resistant bacterial strains, highlighting its relevance in contemporary antibiotic therapy.
The tetracycline class originated with the 1948 discovery of chlortetracycline (aureomycin) from Streptomyces aureofaciens, marking the first generation of these broad-spectrum antibiotics [1] [4]. Semisynthetic modification of natural tetracyclines in the 1960s–1970s yielded second-generation derivatives like doxycycline and minocycline, which exhibited improved stability and pharmacokinetics [4] [6]. Clomocycline emerged during this era as a chlortetracycline derivative, specifically engineered through N-hydroxymethylation at the C7 position to enhance its antibacterial profile [2] [5]. This period emphasized molecular optimization to overcome limitations of early tetracyclines, such as acid instability and susceptibility to resistance mechanisms [6] [9]. The third generation (e.g., tigecycline, eravacycline) later addressed multidrug resistance through total synthesis and novel substitutions (e.g., glycylcyclines, fluorocyclines) [4] [7].
Table 1: Generational Evolution of Tetracycline Antibiotics
Generation | Synthesis Method | Key Representatives | Decade Introduced |
---|---|---|---|
First | Biosynthesis | Chlortetracycline, Oxytetracycline | 1940s–1950s |
Second | Semisynthesis | Doxycycline, Clomocycline, Minocycline | 1960s–1970s |
Third | Semisynthesis/Total Synthesis | Tigecycline, Eravacycline | 2000s–Present |
Clomocycline (C₂₃H₂₅ClN₂O₉; MW 508.91) is classified as a 7-modified chlortetracycline derivative [2] [5]. Its structure retains the tetracyclic hydronaphthacene core but features two critical modifications:
This C7 substitution enhances lipophilicity (XLogP: -0.27) compared to early tetracyclines, potentially improving membrane penetration [2] [5]. Like all tetracyclines, clomocycline inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit, specifically interacting with the 16S rRNA and proteins uS4/uS9 to block aminoacyl-tRNA accommodation [2] [8]. Resistance arises primarily through efflux pumps (e.g., tet genes) or ribosomal protection proteins—mechanisms clomocycline does not evade [2] [8].
Table 2: Structural and Functional Comparison of Select Tetracyclines
Compound | Core Modification | Antibacterial Spectrum | Resistance Evasion |
---|---|---|---|
Clomocycline | C7: N-hydroxymethyl group | Broad (Gram+/Gram-) | No |
Chlortetracycline | C7: Chlorine atom | Broad | No |
Tigecycline | C9: t-butylglycylamido group | Broad (incl. MDR strains) | Yes |
Sarecycline | C7: Methoxyamino-methyl group | Narrow (C. acnes) | Partial |
Clomocycline lacks approval from major regulatory bodies:
Despite this, historical records indicate limited use in specific markets. India documented clomocycline sales as part of unapproved fixed-dose combinations (FDCs), comprising 34.5% of the antibiotic FDC market (2011–2012) [3]. Regulatory reviews in India identified clomocycline among formulations lacking CDSCO approval, highlighting governance gaps in pharmaceutical oversight [3]. No clinical trials for clomocycline are registered in global databases (e.g., ClinicalTrials.gov), reflecting its developmental stagnation [2] [5].
Table 3: Global Regulatory Status of Clomocycline
Region | Regulatory Status | Key Findings |
---|---|---|
USA | Not approved | No record in FDA Orange Book or DrugBank |
EU/UK | Not approved | Absent from EMA/MHRA databases |
India | Unapproved sales | Marketed without CDSCO approval; part of non-compliant FDCs |
Note: CDSCO = Central Drugs Standard Control Organization (India); FDC = Fixed-Dose Combination
The compound remains listed in chemical databases (e.g., DrugBank DB00453, ChEBI 59589) as a historical tetracycline variant but has no modern therapeutic applications [2] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7